chemical structure and properties of 2,8-diaminononanedioic acid
chemical structure and properties of 2,8-diaminononanedioic acid
An In-Depth Technical Guide to 2,8-Diaminononanedioic Acid: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2,8-diaminononanedioic acid, a dicarboxylic acid containing two amino groups. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to elucidate its chemical structure, predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel diamino acids and their potential use as building blocks in polymer chemistry, as chelating agents, or in the development of new therapeutic agents.
Introduction: The Significance of α,ω-Diamino Dicarboxylic Acids
Long-chain α,ω-diamino dicarboxylic acids are a unique class of molecules that combine the functionalities of both amino acids and dicarboxylic acids. This dual functionality makes them valuable building blocks for a variety of applications. The two amino groups and two carboxylic acid groups can participate in polymerization reactions to form polyamides and polyesters with unique properties, such as increased flexibility and thermal stability, imparted by the long aliphatic chain.[1] Furthermore, the presence of both acidic and basic functional groups allows these molecules to act as effective chelating agents for metal ions.[2] In the realm of biological sciences, diamino acids and their derivatives have been explored for their roles in various physiological processes and as components of therapeutic agents.[3][4]
This guide focuses on a specific member of this class, 2,8-diaminononanedioic acid, providing a detailed exploration of its characteristics and potential.
Chemical Structure and Stereochemistry
2,8-Diaminononanedioic acid possesses a nine-carbon aliphatic chain with carboxylic acid groups at both ends (C1 and C9) and amino groups at the C2 and C8 positions. The presence of chiral centers at the alpha-carbons (C2 and C8) gives rise to multiple stereoisomers.
IUPAC Name and Synonyms
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IUPAC Name: 2,8-diaminononanedioic acid
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Synonyms: DL-2,8-Diaminononanedioic acid
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CAS Number: 98951-66-7 (for the DL form)[5]
Molecular Formula and Weight
Stereoisomers
The two chiral centers at C2 and C8 mean that 2,8-diaminononanedioic acid can exist in three stereoisomeric forms:
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(2S, 8S)-2,8-diaminononanedioic acid (L,L-form)
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(2R, 8R)-2,8-diaminononanedioic acid (D,D-form)
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(2R, 8S)-2,8-diaminononanedioic acid (meso-form, which is achiral due to a plane of symmetry)
The designation "DL" in the common synonym indicates a racemic mixture of the L,L and D,D enantiomers.
Caption: Stereoisomers of 2,8-diaminononanedioic acid.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2,8-Diaminononanedioic Acid
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point (°C) | > 250 (decomposes) | Similar to other amino acids and diamino dicarboxylic acids which exhibit strong intermolecular hydrogen bonding, leading to high melting points and decomposition before melting. For example, L,L-Diaminopimelic acid has a melting point of 300 °C.[7] |
| Boiling Point (°C) | Not applicable | Decomposes at high temperatures before boiling. |
| Water Solubility | Moderately soluble | The presence of four polar functional groups (two carboxyl and two amino) suggests good water solubility. However, the long C9 alkyl chain will decrease solubility compared to shorter-chain diamino dicarboxylic acids. |
| pKa Values | pKa₁ (α-COOH): ~2.2pKa₂ (ω-COOH): ~4.5pKa₃ (α-NH₃⁺): ~9.5pKa₄ (ω-NH₃⁺): ~10.5 | Based on typical pKa values for the α-carboxyl and α-amino groups of amino acids, and the carboxyl and amino groups of long-chain dicarboxylic and diamino compounds. The inductive effect of one carboxyl group increases the acidity of the other.[8] |
| logP (Octanol-Water Partition Coefficient) | < 0 | The high polarity due to the four functional groups suggests a negative logP value, indicating a preference for the aqueous phase. |
Proposed Synthesis Pathway
A plausible synthetic route to 2,8-diaminononanedioic acid can be adapted from established methods for α-amino acid synthesis, such as the amination of α-halo acids.[9][10]
Caption: Proposed synthesis of 2,8-diaminononanedioic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2,8-Dibromononanedioic Acid
This step utilizes the Hell-Volhard-Zelinskii reaction to brominate the alpha-carbons of nonanedioic acid.
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To a flask containing nonanedioic acid (1 equivalent), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
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Slowly add bromine (2.2 equivalents) to the reaction mixture.
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Heat the mixture at 80-100 °C until the evolution of hydrogen bromide gas ceases.
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Cool the reaction mixture and slowly add water to hydrolyze the acyl bromide intermediate.
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The crude 2,8-dibromononanedioic acid can be purified by recrystallization.
Step 2: Synthesis of 2,8-Diaminononanedioic Acid
This step involves the nucleophilic substitution of the bromine atoms with ammonia.
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Dissolve the 2,8-dibromononanedioic acid in a large excess of concentrated aqueous ammonia.
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Stir the mixture in a sealed pressure vessel at room temperature for several days, or at a slightly elevated temperature to accelerate the reaction.
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After the reaction is complete, remove the excess ammonia under reduced pressure.
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The resulting racemic mixture of 2,8-diaminononanedioic acid can be purified by ion-exchange chromatography or recrystallization.
Potential Applications
While specific applications for 2,8-diaminononanedioic acid have not been documented, its structure suggests potential uses in several fields.
Polymer Chemistry
As a monomer, 2,8-diaminononanedioic acid can be used in the synthesis of polyamides and polyesters.[1] The long, flexible nonane chain would likely impart increased elasticity and lower the melting point of the resulting polymers compared to those made with shorter-chain diamino dicarboxylic acids. These properties could be advantageous in the production of specialty fibers, engineering plastics, and adhesives.
Chelating Agents
The presence of two amino and two carboxyl groups makes 2,8-diaminononanedioic acid a potential tetradentate ligand for various metal ions.[2] This could be useful in applications such as:
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Water treatment: for the removal of heavy metal ions.
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Industrial catalysis: as a ligand to stabilize and modify the reactivity of metal catalysts.
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Medical applications: as a component of contrast agents for MRI or in chelation therapy.
Drug Development
Derivatives of diamino acids are being investigated for various therapeutic purposes.[3][4] Given the structural similarities to compounds like 2-aminoadipic acid, which has been studied in the context of metabolic disorders,[11][12][13] 2,8-diaminononanedioic acid could serve as a scaffold for the development of new drugs. Its D-isomers could also be incorporated into peptides to increase their resistance to enzymatic degradation.[3]
Predicted Spectroscopic Properties
¹H NMR Spectroscopy
In a D₂O solvent, the ¹H NMR spectrum is expected to show:
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A triplet at ~3.5-3.8 ppm corresponding to the two protons at the C2 and C8 positions.
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Multiplets in the range of ~1.2-2.0 ppm corresponding to the protons of the methylene groups in the aliphatic chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show:
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A signal at ~175-180 ppm for the two carboxylic acid carbons.
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A signal at ~55-60 ppm for the two alpha-carbons (C2 and C8).
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A series of signals between ~20-40 ppm for the methylene carbons of the aliphatic chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.
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A C=O stretch from the carboxylic acid groups at ~1700-1725 cm⁻¹.
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An N-H stretch from the amino groups at ~3300-3500 cm⁻¹.
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An N-H bend from the amino groups at ~1550-1650 cm⁻¹.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 219.13. Common fragmentation patterns would involve the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid groups, and ammonia (NH₃) from the amino groups.[14]
Potential Biological Activity and Toxicology
There is no specific toxicological data available for 2,8-diaminononanedioic acid. As a long-chain diamino dicarboxylic acid, it is likely to have low acute toxicity. However, comprehensive toxicological studies would be required to ascertain its safety profile.
Its biological activity is also uncharacterized. Structurally related molecules like 2-aminoadipic acid have been shown to play a role in glucose and lipid metabolism.[12] It is plausible that 2,8-diaminononanedioic acid could interact with similar biological pathways. Further research is needed to explore its potential biological effects.
Conclusion
2,8-Diaminononanedioic acid is a molecule with significant potential stemming from its unique bifunctional nature. While direct experimental data is currently scarce, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this compound for further study. Its potential applications in polymer science, as a chelating agent, and in drug discovery warrant further investigation. This guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.
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